[(3-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of fluorine and trifluoroethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzyl chloride and 1-(2,2,2-trifluoroethyl)-1H-pyrazole. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrazole attacks the benzyl chloride, forming the desired product. The reaction conditions usually involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with similar compounds such as:
3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar in structure but with different functional groups, leading to distinct chemical properties.
Glycopyrrolate related compound C: Another complex organic compound with unique pharmacological properties.
Properties
Molecular Formula |
C13H13F4N3 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C13H13F4N3/c14-11-3-1-2-10(6-11)7-18-8-12-4-5-19-20(12)9-13(15,16)17/h1-6,18H,7-9H2 |
InChI Key |
WLDVDHKWOSVINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
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